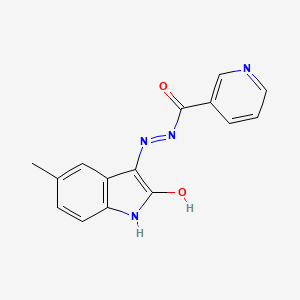![molecular formula C18H20N2O3S B5858780 methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MEC and has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of MEC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. MEC has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in cells. MEC has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
MEC has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, MEC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MEC has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MEC in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a valuable tool for studying various aspects of cancer biology. However, MEC has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MEC. One area of interest is the development of new cancer treatments based on the inhibitory effects of MEC on cancer cell growth and proliferation. Another area of interest is the development of new neuroprotective agents based on the antioxidant and anti-inflammatory effects of MEC. Additionally, further research is needed to fully understand the mechanism of action of MEC and its effects on various signaling pathways and enzymes involved in cell growth and proliferation.
Synthesis Methods
MEC can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(4-methoxyphenyl)ethylamine. The final step involves the reaction of the resulting amine with methyl 4-aminobenzoate to produce MEC.
Scientific Research Applications
MEC has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, MEC has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, MEC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiovascular research, MEC has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
properties
IUPAC Name |
methyl 4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-9-3-13(4-10-16)11-12-19-18(24)20-15-7-5-14(6-8-15)17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURTMUNEDJJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)


![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)